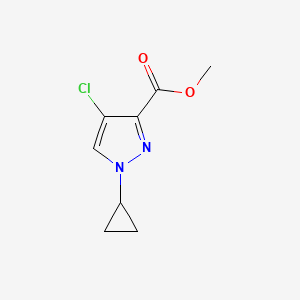
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C10H15IN2O3 and its molecular weight is 338.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Regioselective Synthesis : A study by Machado et al. (2011) demonstrated the efficient and regioselective synthesis of a series of ethyl 1H-pyrazole-3-carboxylates, highlighting the compound's potential in chemical synthesis with high yield and specificity (Machado et al., 2011).
Reaction with Hydrazines : Mikhed’kina et al. (2009) reported that ethyl pyrazole carboxylates react with substituted hydrazines, forming mixtures of regioisomeric pyrazoles. This indicates their utility in creating diverse chemical structures (Mikhed’kina et al., 2009).
Structural Assignments and Synthetic Studies : Ashton and Doss (1993) conducted studies on ethyl pyrazole-5-carboxylates, providing insights into the structural assignments of these compounds, crucial for understanding their chemical behavior (Ashton & Doss, 1993).
Synthesis of Esters : Beck and Wright (1987) explored the synthesis of ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates, indicating the compound's role in the formation of various esters (Beck & Wright, 1987).
Pd-Catalysed Cross-Coupling Reactions : Arbačiauskienė et al. (2011) used ethyl pyrazole-4-carboxylates as precursors in Pd-catalysed cross-coupling reactions, demonstrating their applicability in complex chemical syntheses (Arbačiauskienė et al., 2011).
Microwave-Assisted Treatment : Milosevic et al. (2015) investigated the microwave-assisted treatment of ethyl pyrazole-4-carboxylate, providing a method for efficient synthesis of carboxamides (Milosevic et al., 2015).
Preparation of New Pyrazole Derivatives : Guillou and Janin (2010) focused on the preparation of new pyrazole derivatives starting from ethyl pyrazole-4-carboxylate, indicating its role as a key intermediate in synthesizing novel chemical entities (Guillou & Janin, 2010).
Indium Bromide-Catalyzed Synthesis : Prabakaran et al. (2012) showed the use of indium bromide in the catalyzed synthesis of ethyl pyrazole-4-carboxylates, emphasizing the compound's versatility in various chemical processes (Prabakaran et al., 2012).
Propriétés
IUPAC Name |
ethyl 1-(1-ethoxyethyl)-3-iodopyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O3/c1-4-15-7(3)13-6-8(9(11)12-13)10(14)16-5-2/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICUXROEWCURQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C(=N1)I)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea](/img/structure/B8089225.png)
![1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B8089230.png)
![6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8089234.png)


![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate](/img/structure/B8089263.png)






